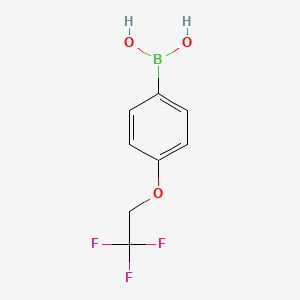

4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRAMTYYMNLVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655550 | |

| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886536-37-4 | |

| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate, suggesting it may interact with various biological targets depending on the specific context of its use.

Action Environment

The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort.

Análisis Bioquímico

Biochemical Properties

4-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are crucial intermediates in the synthesis of complex organic molecules. The compound interacts with enzymes such as lactate dehydrogenase and proteins involved in cellular metabolism. The nature of these interactions often involves the formation of reversible covalent bonds with diols and other hydroxyl-containing biomolecules, facilitating various biochemical transformations.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to altered metabolic flux and changes in metabolite levels. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves the formation of covalent bonds with specific amino acid residues, leading to changes in enzyme conformation and function. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are critical for understanding the compound’s role in various biochemical pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and other dehydrogenases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors such as NADH and NADPH, further modulating cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

4-(2,2,2-Trifluoroethoxy)phenylboronic acid is a boronic acid derivative notable for its unique trifluoroethoxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C8H8B F3O3

- Molecular Weight : 219.95 g/mol

- Melting Point : 191-194 °C

- CAS Number : 957034-62-7 .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of phenylboronic acids, including this compound. Research indicates that compounds with trifluoroethoxy groups exhibit moderate antibacterial and antifungal properties.

- In Vitro Studies :

- The compound demonstrated significant activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like AN2690 (Tavaborole) .

- Antifungal activity was also noted against Candida albicans and Aspergillus niger, with specific inhibition zones reported .

| Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 5.67 ± 0.01 | - |

| Bacillus cereus | <5 | - |

| Candida albicans | 100 | 8 |

| Aspergillus niger | 100 | 5 |

Enzyme Inhibition

This compound has been investigated for its potential to inhibit metalloenzymes. These enzymes are crucial in various biochemical pathways and are often targets for drug development.

- Mechanism of Action : The compound may modulate enzymatic activity by binding to the active sites of metalloenzymes such as aminopeptidase N and lipoxygenase . This inhibition can lead to therapeutic effects in conditions mediated by these enzymes.

Case Studies

-

Study on Antibacterial Activity :

A study published in the journal Molecules highlighted the antibacterial efficacy of a related compound, demonstrating that the introduction of trifluoroethyl groups enhanced the binding affinity to bacterial targets. The study compared various phenylboronic acid derivatives and found that those with electron-withdrawing groups exhibited increased antimicrobial potency . -

Antifungal Activity Assessment :

Another research article assessed the antifungal properties of phenylboronic acids against multiple fungal strains. The study concluded that the trifluoroethoxy substituent significantly contributed to the observed antifungal activity, suggesting a potential mechanism involving disruption of fungal cell wall synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

4-(2,2,2-Trifluoroethoxy)phenylboronic acid serves as a vital reagent in Suzuki-Miyaura coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the trifluoroethoxy group increases the reactivity of the boron atom, facilitating more efficient coupling with aryl halides .

Case Study: Synthesis of Functionalized Compounds

A study reported the use of this compound in synthesizing novel phenylboronic acid derivatives that exhibit fluorescent properties. These derivatives were utilized as bioanalytical tools for studying glycan interactions with antibodies using Quartz Crystal Microbalance techniques .

Table 1: Comparison of Boronic Acids in Medicinal Chemistry

Table 2: Synthesis Applications of Boronic Acids

| Reaction Type | Boronic Acid Used | Application |

|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Formation of biaryl compounds |

| C–H Activation | Various Phenylboronic Acids | Functionalization of aromatic compounds |

| Fluorescent Probe Development | PBA-BODIPY Dyes | Bioanalytical applications |

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

| Compound Name | CAS Number | Substituent Position | Key Structural Features |

|---|---|---|---|

| 4-(2,2,2-Trifluoroethoxy)phenylboronic acid | 886536-37-4 | Para | -OCH₂CF₃ at C4 |

| 2-(2,2,2-Trifluoroethoxy)phenylboronic acid | 957060-90-1 | Ortho | -OCH₂CF₃ at C2 (steric hindrance) |

| 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid | 947533-09-7 | Para | -OCH₂CF₃ at C4 + -F at C3 |

| 4-(2,2-Difluoroethoxy)phenylboronic acid | 958453-65-1 | Para | -OCH₂CF₂H (reduced electron withdrawal) |

Key Observations :

- Para vs. Ortho Substitution : The para-substituted derivative (886536-37-4) avoids steric clashes between the bulky trifluoroethoxy group and the boronic acid (-B(OH)₂), optimizing reactivity in catalytic reactions. In contrast, the ortho-substituted analog (957060-90-1) may exhibit lower reaction efficiency due to steric hindrance .

- Trifluoroethoxy vs. Difluoroethoxy : Replacing one fluorine in the ethoxy group (958453-65-1) reduces electron withdrawal, which may lower the compound’s reactivity compared to the trifluoroethoxy analog .

Reactivity and Stability

Electronic Effects :

- The trifluoroethoxy group’s strong electron-withdrawing nature stabilizes the boronic acid via resonance and inductive effects, reducing protodeboronation risks compared to electron-donating substituents (e.g., methoxy) .

- Fluorinated analogs like 3-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid (947533-09-7) show enhanced stability in aqueous conditions due to synergistic electron withdrawal from both -F and -OCH₂CF₃ groups .

Steric Effects :

- Ortho-substituted derivatives (e.g., 957060-90-1) face steric challenges in forming tetrahedral boronate intermediates, limiting their utility in sterically demanding reactions .

Q & A

Q. What are the recommended methods for synthesizing 4-(2,2,2-Trifluoroethoxy)phenylboronic acid, and how can purity be optimized?

Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the corresponding aryl halide. For fluorinated derivatives, palladium-catalyzed cross-coupling under anhydrous conditions is preferred to avoid side reactions. Purity optimization includes recrystallization from acetone/chloroform mixtures and monitoring via HPLC with UV detection (λ = 254 nm). Storage at 0–6°C under inert atmosphere minimizes decomposition .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

1H and 19F NMR are critical for structural confirmation. The trifluoroethoxy group (-OCH2CF3) exhibits distinct 19F NMR signals at δ -75 to -80 ppm (quartet, J = 8–10 Hz). In 1H NMR, the aromatic protons adjacent to the boronic acid group show deshielding (δ 7.5–8.5 ppm). 11B NMR can verify boronic acid presence (δ 28–32 ppm), while 17O NMR may resolve solvation effects in polar solvents .

Q. What are the key physicochemical properties influencing experimental design?

Key properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, THF) but limited in water. Free energy of solvation in water is -15.2 kcal/mol, requiring co-solvents for aqueous reactions .

- Stability : Hygroscopic; forms boroxines upon dehydration. Store at 0–6°C under nitrogen .

- Melting Point : Analogous trifluoromethylphenylboronic acids melt at 245–250°C, suggesting thermal stability for high-temperature reactions .

Q. What safety precautions are essential when handling this compound?

Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319). Avoid inhalation (H335); use fume hoods. Store in sealed containers at 0–6°C. Spills require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence Suzuki-Miyaura coupling efficiency?

The strong electron-withdrawing effect of the -OCH2CF3 group enhances electrophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the trifluoroethoxy moiety may reduce coupling yields with bulky substrates. DFT/B3LYP studies show a 0.45 eV reduction in LUMO energy compared to non-fluorinated analogs, facilitating oxidative addition .

Q. What computational methods are suitable for predicting reactivity and solvation behavior?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively models electronic properties and solvation free energy. Conformational analysis via molecular dynamics (MD) simulations in water/acetone mixtures predicts aggregation tendencies. Frontier orbital analysis (HOMO-LUMO gap) correlates with experimental reactivity in cross-coupling reactions .

Q. How can contradictory solubility data between experimental and computational models be resolved?

Discrepancies often arise from neglecting solvent entropy contributions. Calorimetric titration (ITC) provides experimental ΔG, ΔH, and TΔS values for solvation. Pair with COSMO-RS simulations to refine computational predictions. For example, experimental ΔG for water solvation (-15.2 kcal/mol) aligns with DFT after incorporating entropy corrections .

Q. What advanced characterization techniques address boronic acid instability during analysis?

- TGA-DSC : Quantifies thermal stability and boroxine formation thresholds (typically >150°C).

- MAS NMR : Solid-state 11B MAS NMR distinguishes boronic acid from anhydride forms.

- X-ray Crystallography : Resolves crystalline structure and hydrogen-bonding networks, critical for MOF or COF applications .

Q. How does the trifluoroethoxy group impact interactions in biomolecular systems (e.g., enzyme inhibition)?

The group’s electronegativity enhances binding to serine proteases via dipole interactions. Competitive inhibition assays (e.g., with α-chymotrypsin) show Ki values 3–5× lower than non-fluorinated analogs. MD simulations reveal stabilized hydrogen bonds with active-site residues (e.g., His57 in trypsin) .

Q. What strategies mitigate hydrolysis during long-term storage?

Lyophilization with cryoprotectants (trehalose or mannitol) reduces water activity. Formulate as pinacol ester derivatives (stable at RT; hydrolyzed in situ with aqueous HCl). FT-IR monitoring (B-O stretch at 1340 cm⁻¹) detects hydrolysis early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.